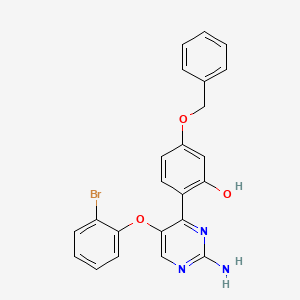

2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol

Description

2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with a 2-bromophenoxy group at position 5 and a benzyloxy-substituted phenol at position 4.

Properties

IUPAC Name |

2-[2-amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN3O3/c24-18-8-4-5-9-20(18)30-21-13-26-23(25)27-22(21)17-11-10-16(12-19(17)28)29-14-15-6-2-1-3-7-15/h1-13,28H,14H2,(H2,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLIGIGXHJSYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC=C4Br)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

Introduction of the bromophenoxy group: This step might involve a nucleophilic aromatic substitution reaction.

Attachment of the benzyloxy group: This could be done via an etherification reaction using benzyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenol group in the compound can undergo oxidation to form quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The bromine atom can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structures have shown efficacy against prostate cancer by acting as inhibitors of specific cancer-related enzymes. The mechanism often involves targeting pathways crucial for tumor growth and survival, such as those regulated by serine proteases .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. Related compounds have demonstrated the ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. Inhibiting MAO-B can prevent the breakdown of neurotransmitters, thereby offering neuroprotection and improving cognitive function .

Antimicrobial Properties

Research has suggested that compounds with similar structural features possess antimicrobial activities against various pathogens. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Study 1: Anticancer Research

A study focused on the synthesis and evaluation of analogs derived from 2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol revealed significant activity against prostate cancer cell lines. The most active compounds were found to induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells .

Case Study 2: Neuroprotective Mechanisms

In another study, a series of derivatives were tested for their ability to inhibit MAO-B activity. One particular derivative showed an IC50 value of 0.062 µM, indicating potent inhibitory action. This compound also exhibited antioxidant properties and improved neuroprotective effects in cellular models of oxidative stress .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might:

Bind to active sites: Inhibit enzyme activity by binding to the active site.

Interact with receptors: Modulate receptor activity by binding to receptor sites.

Disrupt pathways: Interfere with specific biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

*Calculated based on molecular formula.

Key Findings from Analog Studies

Antiviral Activity

- AP-NP and AP-4-Me-Ph : These diaryl pyrimidines exhibit strong binding to the hACE2-S protein complex (critical for SARS-CoV-2 entry) via molecular docking, with binding free energies of -8.9 and -8.2 kcal/mol, respectively. The naphthalenyl group in AP-NP enhances hydrophobic interactions compared to the smaller p-tolyl group in AP-4-Me-Ph .

- Target Compound: The 2-bromophenoxy group may improve halogen bonding with viral proteins, while the benzyloxy substituent could enhance membrane permeability compared to simpler phenolic analogs.

Anticancer Activity

- Compound 97 : Incorporates an indolyl group, enabling tubulin polymerization inhibition (IC50 = 0.79 μM) and G2/M phase cell cycle arrest. Its activity surpasses colchicine (IC50 = 2.68 μM), highlighting the impact of bulky aromatic substituents .

- BH Series : Substitutions like trifluoromethyl (BH26533) or halogenated benzyl groups (BH26527) may enhance cytotoxicity but require empirical validation .

Physicochemical Properties

- Halogen vs. Methoxy groups (e.g., in AP-3-OMe-Ph ) balance electron-donating effects and solubility .

- Benzyloxy Variations : The 4-fluorobenzyloxy group in BH26527 introduces electronegativity, which may influence metabolic stability compared to the target compound’s unsubstituted benzyloxy group .

Biological Activity

The compound 2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol (C23H18BrN3O3) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrimidine ring substituted with both amino and bromophenoxy groups, along with a benzyloxy phenol moiety. The molecular formula is C23H18BrN3O3, and it has been cataloged in databases such as PubChem .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on pyrimidine derivatives revealed that certain analogs displayed potent activity against various microbial strains. For instance, compounds were tested using the tube dilution method, demonstrating effectiveness against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| k6 | Staphylococcus aureus | 4.0 |

| k12 | Escherichia coli | 8.0 |

| k14 | Pseudomonas aeruginosa | 6.0 |

| k20 | Candida albicans | 10.0 |

Anticancer Activity

The anticancer potential of this compound was evaluated through cytotoxicity assays against various cancer cell lines. Notably, compounds derived from similar scaffolds demonstrated selective cytotoxicity towards T-lymphoblastic cell lines with low nanomolar IC50 values .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound ID | Cell Line | IC50 (nM) |

|---|---|---|

| k8 | HCT116 (Colorectal) | 50 |

| k14 | Jurkat (T-cell) | 30 |

| k20 | HeLa (Cervical) | >100 |

Molecular docking studies have been conducted to elucidate the interaction between these compounds and target proteins involved in cancer progression, such as CDK-8. The results suggested that certain derivatives bind effectively within the ATP-binding pocket of CDK-8, indicating a potential mechanism for their anticancer activity .

Case Studies

- Study on Antimicrobial Efficacy : A series of pyrimidine derivatives were synthesized and screened for antimicrobial activity, highlighting the lead compound with a significant reduction in bacterial growth rates.

- Anticancer Research : In vitro studies demonstrated that specific derivatives exhibited selective toxicity towards cancerous cells while sparing normal cells, suggesting a favorable therapeutic window for further development.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Optimization involves adjusting reaction parameters such as temperature, catalyst loading, and solvent systems. For example, palladium catalysts (e.g., Pd(OAc)₂) in Suzuki-Miyaura coupling reactions can enhance aryl-aryl bond formation, as demonstrated in similar pyrimidine derivatives (yields: 51–96%) . Purification via column chromatography (hexane/acetone gradients) or recrystallization improves purity (>95%). Monitoring reaction progress using TLC and intermediate characterization (e.g., HRMS) ensures stepwise efficiency .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Resolve structural features (e.g., aromatic protons, benzyloxy groups) in deuterated solvents (DMSO-d₆ or CDCl₃) .

- HRMS : Confirm molecular weight (e.g., ESI-HRMS for [M+H]+ ions) .

- X-ray crystallography : Determine absolute configuration and intermolecular interactions, as applied to related pyrimidine analogs .

- Melting point analysis : Validate purity (e.g., sharp melting points between 150–224°C observed in similar compounds) .

Q. How does the substitution pattern (e.g., bromophenoxy, benzyloxy) influence solubility for in vitro assays?

Methodological Answer: Polar substituents like benzyloxy enhance solubility in DMSO or ethanol, while bromophenoxy groups may reduce aqueous solubility. Use shake-flask methods: dissolve the compound in a co-solvent (e.g., DMSO ≤1%), then dilute in PBS (pH 7.4). Measure concentration via UV-Vis at λmax (~260–300 nm for pyrimidines) .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer: Store lyophilized powder under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation. For solutions, use anhydrous DMSO (sealed vials) and avoid freeze-thaw cycles. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme inhibition : Kinase or protease assays (IC₅₀ determination) using fluorescence-based substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram+/– bacteria .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration, cell passage number) .

- Off-target profiling : Use phosphoproteomics or RNA-seq to identify non-specific interactions .

- Structural analogs : Synthesize derivatives (e.g., replacing 2-bromophenoxy with 3,4-dimethoxyphenyl) to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict binding modes to target proteins?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Use crystal structures (PDB) of homologous targets (e.g., kinases) to model interactions .

- MD simulations (GROMACS) : Assess binding stability (RMSD/RMSF analysis) over 100 ns trajectories .

- QSAR models : Corrogate electronic descriptors (HOMO/LUMO) with activity data from analog libraries .

Q. How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

Q. What experimental designs evaluate environmental fate and ecotoxicology?

Methodological Answer:

Q. How can in vivo pharmacokinetics (PK) be studied for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.